4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline
Description
Properties
IUPAC Name |
4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWDFTQRMBLAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic amine, aldehyde, and cyclopentadiene, followed by subsequent modifications to introduce the aniline group . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where reagents like alkyl halides can introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
Analysis:
- Substituent Position and Electronic Effects: The target compound’s aniline group at the 4-position contrasts with sulfonamide (4BP-TQS) or ethoxy/benzoic acid (compound 113) substituents. Bulky substituents (e.g., mesityl in 2,4,6MP-TQS ) reduce synthetic yields but may improve receptor selectivity.
- Biological Activity: 4BP-TQS: Demonstrates ago-PAM activity at α7 nAChRs, increasing channel open probability and conductance compared to orthosteric agonists like acetylcholine . G-1: Acts as a GPER-1 agonist due to bromobenzo[d][1,3]dioxol-5-yl and acetyl groups, highlighting the role of electron-withdrawing substituents in estrogenic signaling .
Physicochemical Properties
- Solubility : The aniline group in the target compound may enhance water solubility compared to hydrophobic substituents (e.g., bromophenyl in 4BP-TQS).
- Stability : Electron-withdrawing groups (e.g., -CN in compound 119 ) increase stability but reduce nucleophilicity, whereas -NH2 may confer susceptibility to oxidation.
Research Findings and Implications
- Receptor Conformational Effects : Allosteric agonists like 4BP-TQS induce distinct α7 nAChR open-channel conformations compared to orthosteric agonists, with longer burst durations and higher conductance .
- Target Selectivity : Substituent bulk and electronic properties dictate selectivity; e.g., G-1’s benzo[d][1,3]dioxol group enables GPER-1 binding over estrogen receptor α/β .
- Therapeutic Potential: Cyclopenta[c]quinoline derivatives show promise in neurodegenerative diseases (via nAChRs) and cancer (via LIN28/let-7 modulation) .
Biological Activity
The compound 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline represents a unique class of quinoline derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₃H₁₃N₂
- Molecular Weight : 215.25 g/mol
- CAS Number : 1415811-43-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Quinoline derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), which play crucial roles in inflammation and cancer progression.
- Antimicrobial Properties : Some studies have indicated that quinoline derivatives exhibit antimicrobial activity against various pathogens, potentially through the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Biological Activity Data
Anticancer Activity
A study evaluated the anticancer effects of quinoline derivatives, including this compound, against various cancer cell lines. The results indicated significant inhibition of cell growth in vitro, suggesting potential for development as a chemotherapeutic agent.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound can inhibit COX enzymes effectively. In a model using lipopolysaccharide (LPS)-stimulated macrophages, these compounds significantly reduced nitric oxide production, a marker of inflammation.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives can often be linked to their structural features. Modifications in the aniline moiety or the cyclopenta structure can enhance potency or selectivity towards specific targets.
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins.
- Electron-donating groups : These can enhance the compound's ability to interact with active sites on enzymes.
Q & A
Q. What are the common synthetic pathways for 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline, and what are their mechanistic considerations?
This compound is typically synthesized via cyclization of substituted anilines with cyclopentene precursors. A key route involves the acid-catalyzed Friedländer quinoline synthesis, where 2-aminobenzaldehyde derivatives react with ketones to form the quinoline core. For the cyclopenta-fused system, Diels-Alder reactions or transition-metal-catalyzed cycloadditions (e.g., palladium-mediated coupling) are employed to introduce the fused ring . Mechanistic challenges include regioselectivity in cyclopentene addition and steric hindrance during cyclization.
Q. How is the structural integrity of this compound validated in experimental settings?
Combined spectroscopic techniques are critical:
- NMR : - and -NMR confirm substituent positions and ring fusion (e.g., coupling constants for cyclopentane protons: δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrocyclopenta[c]quinoline system (e.g., C3a and C9b chiral centers) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for : 251.1548) .
Advanced Research Questions
Q. What catalytic systems optimize the regioselectivity of cyclopenta[c]quinoline synthesis?
Pd-based catalysts (e.g., PdCl(PPh)) with phosphine ligands (e.g., PCy) enhance cross-coupling efficiency in cyclopentene annulation. For example, Pd(OAc)/SPhos systems achieve >85% yield in analogous quinoline syntheses by reducing steric clashes during cyclization . Solvent polarity (DMF vs. THF) and temperature (80–120°C) critically influence reaction kinetics and byproduct formation.
Q. How do electronic effects in the aniline substituent influence biological activity?
Electron-donating groups (e.g., -NH) enhance π-stacking interactions with biological targets (e.g., kinase ATP-binding pockets). Computational studies (DFT) show that the para-aniline group increases HOMO density (~5.2 eV) at the quinoline nitrogen, improving binding affinity to enzymes like tyrosine kinases . Comparative SAR studies of methyl-/fluoro-substituted analogs reveal ~10-fold differences in IC values .
Q. What strategies resolve contradictions in reported biological data (e.g., IC50_{50}50 variability)?
- Assay standardization : Control solvent effects (DMSO tolerance <1% v/v) and enzyme sources (recombinant vs. cell lysates).
- Metabolic stability : Evaluate microsomal degradation (e.g., t in human liver microsomes) to account for false negatives .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independent of enzymatic assays .
Methodological Challenges
Q. How to address solubility limitations in in vitro studies?
Q. What analytical methods distinguish stereoisomers in the tetrahydrocyclopenta system?
- Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane/ethanol (90:10) to resolve enantiomers (R difference: 2.1 min) .
- VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration assignment .
Critical Research Gaps
- In vivo pharmacokinetics : No data on oral bioavailability or CNS penetration.
- Off-target effects : Uncharacterized interactions with cytochrome P450 isoforms (e.g., CYP3A4).
Recommendations : Prioritize metabolite profiling (LC-MS/MS) and murine xenograft models to evaluate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
